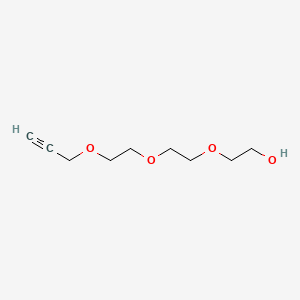

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

描述

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol (CAS: 7218-43-1; molecular formula: C₇H₁₂O₃; average mass: 144.17 g/mol) is a triethylene glycol derivative functionalized with a terminal propargyl ether group and a hydroxyl group. This compound is structurally characterized by three repeating ethoxy units, a propargyl ether moiety (prop-2-ynyloxy), and a terminal ethanol group. Its synthesis typically involves sequential Williamson etherification reactions. For instance, and describe its preparation via alkoxylation of diethylene glycol with propargyl bromide under basic conditions (e.g., NaH in THF), followed by purification via column chromatography . The compound’s terminal propargyl group enables applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation, drug delivery, and polymer functionalization .

属性

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJWUJYYDLYCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208827-90-1 | |

| Record name | 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic Ethoxylation of Propargyl Alcohol

The most widely reported synthesis involves the stepwise ethoxylation of propargyl alcohol (prop-2-yn-1-ol) with ethylene oxide under basic conditions. This method, adapted from analogous ethoxylation processes for glycol ethers, employs alkali or Lewis acid catalysts to facilitate nucleophilic ring-opening of ethylene oxide.

Reaction Mechanism

Propargyl alcohol is deprotonated by a base (e.g., lithium carbonate) to form a propargyl alkoxide, which attacks the electrophilic ethylene oxide. The reaction proceeds via an SN2 mechanism, with each ethylene oxide unit adding to the growing ether chain:

$$

\text{HC≡C-CH}2\text{OH} + 3 \text{(CH}2\text{CH}2\text{O)} \xrightarrow{\text{Base}} \text{HC≡C-CH}2\text{O-(CH}2\text{CH}2\text{O)}_3\text{H}

$$

Catalysts and Conditions

Alkali Catalysts

Lithium carbonate (Li₂CO₃) is preferred for its moderate basicity and low cost. A typical procedure involves:

- Molar ratio : Propargyl alcohol : ethylene oxide = 1 : 3.2 (10% excess ethylene oxide to ensure complete ethoxylation).

- Temperature : 120–140°C under reflux.

- Pressure : Autogenous pressure (3–5 bar).

- Reaction time : 6–8 hours.

Yields exceed 80% with product purity >99% after distillation.

Lewis Acid Catalysts

Zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are alternatives for acid-catalyzed ethoxylation, though they require stringent anhydrous conditions. These catalysts favor faster kinetics but risk side reactions such as polymerization.

Stepwise Etherification via Williamson Synthesis

An alternative approach employs Williamson ether synthesis to sequentially attach ethoxy groups. This method is advantageous for controlling the degree of ethoxylation but involves multi-step purification.

Synthesis Protocol

- First ethoxylation : Propargyl alcohol reacts with 2-chloroethanol in the presence of sodium hydride:

$$

\text{HC≡C-CH}2\text{OH} + \text{Cl-CH}2\text{CH}2\text{OH} \xrightarrow{\text{NaH}} \text{HC≡C-CH}2\text{O-CH}2\text{CH}2\text{OH}

$$ - Second ethoxylation : The product reacts with another equivalent of 2-chloroethanol.

- Third ethoxylation : Repeat to form the triethoxy chain.

Challenges

- Byproducts : Elimination reactions compete with substitution, necessitating low temperatures (0–5°C).

- Purification : Intermediate diols require column chromatography, reducing overall yield to 60–70%.

Industrial-Scale Optimization

Large-scale production prioritizes cost-effectiveness and safety. Key considerations include:

Solvent Selection

Purification Techniques

Comparative Analysis of Methods

| Parameter | Catalytic Ethoxylation | Williamson Synthesis |

|---|---|---|

| Yield | 80–85% | 60–70% |

| Purity | >99% | 95–98% |

| Scalability | Industrial | Laboratory |

| Cost | Low | High |

| Reaction Time | 6–8 hours | 24–36 hours |

Catalytic ethoxylation is superior for bulk production, whereas Williamson synthesis suits small-scale, precision applications.

Emerging Techniques and Innovations

Continuous Flow Reactors

Microreactors enhance heat transfer and reduce ethylene oxide handling risks. Preliminary studies report 90% yield in 2 hours at 150°C using heterogeneous catalysts (e.g., MgO/Al₂O₃).

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze ethoxylation under mild conditions (40°C, pH 7). While environmentally friendly, current enzyme stability limits commercial viability.

化学反应分析

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The propargyl group can participate in substitution reactions, such as nucleophilic substitution, to form new compounds.

Click Chemistry: The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne cycloaddition to form triazole linkages.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and copper catalysts for click chemistry. Major products formed from these reactions include triazoles, alcohols, and carboxylic acids.

科学研究应用

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a faint odor and a unique structure that includes a propargyl group attached to a polyethylene glycol chain. The compound's multi-functional ether structure enhances its solubility and reactivity, making it suitable for specialized roles in industrial applications and research settings.

Chemical Properties

- IUPAC Name: 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol

- Molecular Formula: C9H16O4

- Molecular Weight: 188.22 g/mol

- CAS No.: 208827-90-1

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry: It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of Escherichia coli β-galactosidase.

- Biology: The compound is utilized in the synthesis of bioconjugates and as a linker in the development of bioactive molecules.

- Medicine: It is employed in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

- Industry: The compound is used in coatings, adhesives, and as a solvent in various industrial processes.

- ** participation in chemical reactions:** The propargyl group allows for significant reactivity, particularly in copper-catalyzed azide-alkyne click chemistry, which is a valuable tool for synthesizing bioconjugates and drug delivery systems.

- This compound is likely miscible with a wide range of polar and non-polar solvents, valuable in scientific research for dissolving various compounds for further analysis or experimentation.

- Present in extracts from Euphorbia characias, a flowering plant, suggesting potential biological activity that could be of interest for further scientific exploration.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

- Substitution: The propargyl group can participate in substitution reactions, such as nucleophilic substitution, to form new compounds.

- Click Chemistry: The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne cycloaddition to form triazole linkages.

Case Studies and Research Findings

- Inhibition Studies: Research indicates that derivatives of this compound can inhibit specific enzymes, suggesting potential applications in therapeutic contexts. For example, studies have demonstrated that compounds with similar structures can effectively inhibit β-galactosidase, which is crucial for lactose metabolism in bacteria.

- Synthesis of Bioconjugates: The compound has been utilized in the synthesis of bioconjugates, which are essential for developing targeted therapies. The versatility of the propargyl group enables the attachment of various bioactive molecules, enhancing the efficacy of drug delivery systems.

- Photoligation technique: Method to quickly functionalize specific polymeric surfaces with alkynes using a photoligation technique based on perfluorophenylazide .

Toxicity Assessment

Toxicological evaluations have shown that this compound exhibits low acute toxicity in experimental models. Studies report an oral LD50 greater than 10 g/kg in rats, indicating a relatively safe profile for further research and potential applications. Ethanol, 2-[2-(2-methoxyethoxy)ethoxy] (TGME) is of low acute toxicity in experimental animals by the oral, dermal, or inhalation routes of exposure . Contact with the eyes may produce mild irritation .

作用机制

The mechanism of action of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol involves its ability to form stable linkages with other molecules through its propargyl group. This allows it to act as a versatile building block in chemical synthesis. The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne cycloaddition to form triazole linkages, which are stable and bioorthogonal . This property makes it valuable in the development of bioconjugates and drug delivery systems.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol with structurally analogous glycol ethers and propargyl-functionalized derivatives:

Key Differences and Research Findings:

Reactivity and Functionalization: The propargyl group in this compound enables unique reactivity in click chemistry, unlike diethylene glycol monomethyl ether or tetraethylene glycol, which lack alkynyl groups. For example, describes its use in synthesizing a doxorubicin bioconjugate via azide-alkyne cycloaddition . In contrast, 2-(2-Azidoethoxy)ethoxy)ethanol () serves as a complementary azide-functionalized analog for similar reactions .

Thermophysical Properties: 2-(2-Methoxyethoxy)ethanol exhibits lower viscosity and higher volatility compared to the propargyl derivative due to its smaller methoxy group. Enthalpic effects (ΔH_E) in mixtures with alcohols like propan-1-ol are well-documented, showing nonideal solution behavior . The propargyl derivative’s larger size and polar propargyl group likely reduce volatility and increase solubility in polar aprotic solvents, though experimental data are sparse .

Biological and Industrial Applications: Diethylene glycol monomethyl ether is widely used as a low-toxicity solvent, whereas the propargyl derivative’s applications are niche, focusing on bioconjugation () and polymer surface functionalization () . Longer-chain analogs like tetraethylene glycol are less reactive but serve as stabilizers in pharmaceuticals and cosmetics .

Synthetic Challenges :

- Propargyl derivatives require stringent anhydrous conditions for synthesis (), whereas methoxy or dodecyl analogs are more tolerant to moisture .

生物活性

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol, with the molecular formula C8H14O4, is an organic compound characterized by its complex structure featuring multiple ether linkages and a propargyl group. This compound is recognized for its potential applications in various fields, including medicinal chemistry, biological research, and industrial applications. Its unique properties make it a subject of interest for further exploration in biological activity.

The biological activity of this compound is primarily linked to its ability to participate in chemical reactions that lead to the formation of bioactive compounds. The propargyl group allows for significant reactivity, particularly in copper-catalyzed azide-alkyne click chemistry, which is a valuable tool for synthesizing bioconjugates and drug delivery systems. The compound has been shown to interact with various biological targets, including enzymes such as Escherichia coli β-galactosidase, indicating its potential role as an inhibitor in biochemical pathways.

Case Studies and Research Findings

- Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific enzymes, suggesting potential applications in therapeutic contexts. For example, studies have demonstrated that compounds with similar structures can effectively inhibit β-galactosidase, which is crucial for lactose metabolism in bacteria.

- Synthesis of Bioconjugates : The compound has been utilized in the synthesis of bioconjugates, which are essential for developing targeted therapies. The versatility of the propargyl group enables the attachment of various bioactive molecules, enhancing the efficacy of drug delivery systems.

- Toxicity Assessments : Toxicological evaluations have shown that this compound exhibits low acute toxicity in experimental models. For instance, studies report an oral LD50 greater than 10 g/kg in rats, indicating a relatively safe profile for further research and potential applications .

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-(Prop-2-ynyloxy)ethanol | C7H12O3 | Fewer ether linkages; simpler structure |

| Ethylene glycol diethyl ether | C6H14O3 | Commonly used solvent; less viscous |

| Propargyl-PEG3-alcohol | C8H16O4 | Longer polyethylene glycol chain; enhanced solubility |

The structural complexity of this compound contributes to its unique properties compared to similar compounds. Its multi-functional ether structure enhances solubility and reactivity, making it suitable for specialized roles in both industrial applications and research settings.

常见问题

Basic: What are the standard synthetic protocols for 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction. A common protocol (63% yield) includes:

Reacting triethylene glycol monoallyl ether with propargyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions .

Stirring at room temperature for 20 hours, followed by quenching with saturated NaHCO₃.

Purification via column chromatography (n-hexane/EtOAc, 2:3 ratio) to isolate the product as a pale-yellow oil .

Key Parameters:

- Solvent choice (e.g., dichloromethane for solubility).

- Reaction monitoring via TLC or GC-MS to detect unreacted propargyl bromide.

Advanced: How can reaction conditions be optimized to minimize side products (e.g., di- or tri-substituted byproducts)?

Methodological Answer:

- Control Propargyl Bromide Addition: Use slow, dropwise addition to avoid excess local concentration, reducing oligomerization .

- Temperature Modulation: Lower temperatures (0–5°C) during propargyl bromide addition suppress competing reactions.

- Catalyst Screening: Test silver chloride or DBU to enhance regioselectivity, as seen in analogous etherification reactions .

- Post-Reaction Analysis: Employ LC-MS or ¹H NMR to quantify impurities; iterative adjustments to solvent polarity during purification improve yield .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Nitrile gloves, chemical-resistant aprons, and goggles (tested for glycol ether resistance via INRS ProtecPo ).

- Ventilation: Use fume hoods to maintain airborne concentrations below 1 ppm (per CLP Regulation (EC) 1272/2008) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental release .

Advanced: How can reproductive toxicity risks be assessed in laboratory settings?

Methodological Answer:

- Biomonitoring: Collect pre- and post-exposure urine samples to measure metabolites (e.g., ethoxyacetic acid) via GC-MS, referencing thresholds from occupational studies .

- In Vitro Assays: Use zebrafish embryo models to evaluate developmental toxicity (LC₅₀ and teratogenicity endpoints) .

- Epidemiological Tracking: Implement periodic fertility questionnaires for lab personnel, with referral to specialized clinics if exposure exceeds 0.1 mg/m³ .

Basic: What analytical techniques validate the purity of this compound?

Methodological Answer:

- ¹H NMR: Confirm structure via characteristic peaks:

- Propargyl protons: δ 2.4–2.6 ppm (triplet).

- Ethylene oxide backbone: δ 3.5–3.7 ppm (multiplet) .

- GC-MS: Detect volatile impurities (e.g., residual propargyl bromide) with a DB-5 column and EI ionization .

Advanced: What strategies improve the compound’s stability in aqueous drug-delivery systems?

Methodological Answer:

- Functionalization: Introduce PEGylation or acrylate groups to enhance hydrophilicity and reduce hydrolysis (see Example 422 in for analogous modifications) .

- Lyophilization: Formulate with cryoprotectants (e.g., trehalose) to stabilize during freeze-drying.

- Accelerated Stability Testing: Use HPLC to monitor degradation under stress conditions (40°C/75% RH for 4 weeks) .

Basic: How is this compound utilized in polymer chemistry?

Methodological Answer:

- Backbone for Dendrimers: Acts as a triethylene glycol spacer in star-shaped polymers, enabling controlled drug release (e.g., doxorubicin conjugates) .

- Crosslinking Agent: React with azide-functionalized monomers via CuAAC click chemistry to form hydrogels .

Advanced: What computational methods predict its solvent compatibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。